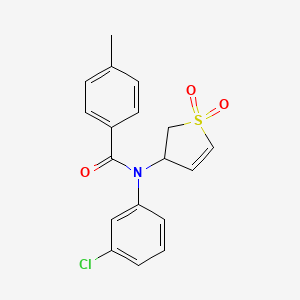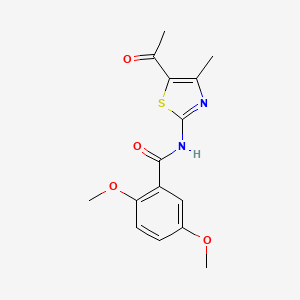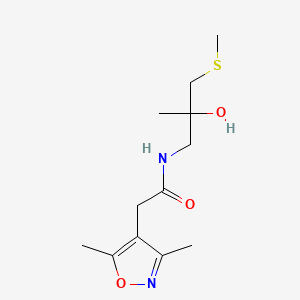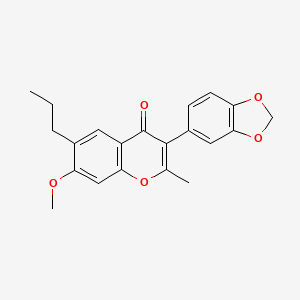![molecular formula C17H15N3O4 B2537890 13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 863668-67-1](/img/structure/B2537890.png)
13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione" is a structurally complex molecule that appears to be related to a class of compounds synthesized for various chemical and biological applications. The papers provided discuss the synthesis and characterization of similar oxygen-bridged and nitrogen-containing heterocycles, which are of interest due to their potential pharmacological properties and as precursors to other complex molecules.
Synthesis Analysis
The synthesis of related compounds involves one-pot reactions that are efficient and environmentally friendly. For instance, the synthesis of oxygen-bridged monastrol analogs is achieved through a three-component condensation reaction of substituted salicylaldehyde, acetylacetone, and urea or thiourea, using NaHSO4 as a catalyst under microwave irradiation and solvent-free conditions . Another similar compound is synthesized via Biginelli condensation and intramolecular Michael-addition using magnesium bromide as a catalyst, also under solvent-free conditions . These methods provide good yields and are characterized by their simplicity and use of inexpensive catalysts.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are elucidated using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR) spectra, and elemental analyses are used to characterize the products . Additionally, electron ionization time-of-flight (EI TOF) mass spectrometry is employed to identify the molecular ion and fragment ions, revealing characteristic fragmentation pathways that help in understanding the molecular structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are notable for their one-pot nature, which implies a sequence of reactions occurring in a single reaction vessel without the need to isolate intermediates. The Biginelli condensation is a key step in the synthesis, which involves the formation of dihydropyrimidinones, followed by intramolecular Michael addition to complete the heterocyclic framework . The synthesis of a macrobicycle with the 9b-azaphenalene carbon framework is achieved through a combination of allylboration and intramolecular metathesis, indicating the versatility of the synthetic strategies employed for these types of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their synthesis and structural elucidation. The solvent-free conditions suggest that these compounds are stable under such conditions and can be handled without special solvents. The use of microwave irradiation indicates that the compounds can withstand the energy input without decomposition, which is important for their stability and potential applications . The mass spectrometry data provide insights into the stability of the molecular ion and the tendency of the molecule to undergo fragmentation, which is useful for predicting the behavior of the compound under various conditions .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Tricyclic and Tetracyclic Compounds
Studies have explored the synthesis and properties of tricyclic and tetracyclic compounds, highlighting methods such as the Degenerate Cope Rearrangement, which is significantly faster in certain cage compounds due to strain and rigidity (Grimme & Krauthäuser, 1997). This research provides insights into the synthesis and dynamic behavior of complex cyclic structures.
Cyclization Reactions
Research on the cycloaddition reactions of benzocyclopropene with aromatic nitrile oxides demonstrates synthetic routes to bridged oxazonines, offering a methodology for constructing complex ring systems (Nitta, Sogo, & Nakayama, 1979). These reactions are crucial for synthesizing novel organic compounds with potential applications in pharmaceuticals and materials science.
Macrocyclic Ligands
The synthesis and characterization of macrocyclic ligands and their metal complexes highlight the importance of cyclic compounds in forming complexes with metals, which could have applications in catalysis, material science, and medicinal chemistry (Nishat, Rahisuddin, Haq, & Siddiqi, 2003).
Applications in Supramolecular Chemistry
- Heteroatom-Bridged Calixarenes: The fragment coupling synthesis of aza- and oxo-bridged calix[2]arene[2]triazines demonstrates an efficient method for creating novel macrocycles. These compounds, with their unique cavities, serve as platforms for supramolecular chemistry, highlighting the potential of complex cyclic compounds in host-guest chemistry and molecular recognition (Wang & Yang, 2004).
properties
IUPAC Name |
13-methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-8-4-3-5-9(6-8)11-12-10(7-24-16(12)22)18-14-13(11)15(21)19-17(23)20(14)2/h3-6,11,18H,7H2,1-2H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIANBUQXWNAZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(COC3=O)NC4=C2C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16251973 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-3-propionyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2537807.png)
![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2537808.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2537811.png)




![5-[(Dimethylamino)methyl]-2-methylaniline](/img/structure/B2537818.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2537825.png)

![5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2537827.png)
